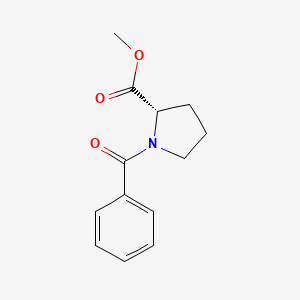

(S)-methyl 1-benzoylpyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S)-1-benzoylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-8-5-9-14(11)12(15)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUFYHVNHYLZEX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of L-Proline

L-Proline is first converted to its methyl ester via Fischer esterification. Treatment with methanol and thionyl chloride () at reflux yields methyl L-prolinate with >95% efficiency. The reaction proceeds under anhydrous conditions to prevent racemization:

Benzoylation of Methyl L-Prolinate

The methyl ester is subsequently benzoylated using benzoyl chloride in the presence of a base such as triethylamine (). The reaction occurs in dichloromethane () at 0°C to room temperature, yielding (S)-methyl 1-benzoylpyrrolidine-2-carboxylate with 68–72% isolated yield after column purification.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | , MeOH, Δ | 95 | >99% |

| Benzoylation | Benzoyl chloride, , | 68–72 | 98% |

Solid-Phase Peptide Synthesis (SPPS) Approaches

Recent advances leverage SPPS for scalable production. A Fmoc-protected pyrrolidine scaffold is immobilized on resin, followed by sequential deprotection and acylation.

Resin Functionalization

Wang resin is functionalized with Fmoc-L-proline using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The Fmoc group is removed with piperidine, exposing the secondary amine for benzoylation.

Benzoylation and Cleavage

Benzoyl chloride is introduced under Schlenk conditions, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method achieves 75–80% yield with >99% enantiomeric excess (ee).

Catalytic Asymmetric Synthesis

Transition-metal catalysis offers an enantioselective route without chiral precursors. A palladium-catalyzed decarboxylative allylic alkylation (DAA) constructs the pyrrolidine ring with high stereocontrol.

Reaction Mechanism

A prochiral γ-lactam undergoes DAA using a palladium catalyst and chiral phosphine ligands (e.g., (R)-BINAP). The reaction generates the S-configured pyrrolidine core, which is subsequently esterified and benzoylated.

Optimization Parameters:

-

Catalyst: (5 mol%)

-

Ligand: (R)-BINAP (12 mol%)

-

Solvent: Tetrahydrofuran (THF)

Enzymatic Resolution of Racemates

Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired R-enantiomer from a racemic mixture.

Procedure

Racemic methyl 1-benzoylpyrrolidine-2-carboxylate is treated with lipase in phosphate buffer (pH 7.0). The R-enantiomer is hydrolyzed to the carboxylic acid, leaving the S-ester intact. The products are separated via extraction, yielding 45–50% of the S-enantiomer with >99% ee.

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions, reducing reaction times from hours to minutes. A representative protocol uses O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent.

Optimized Conditions

-

Reagents: TBTU, N,N-diisopropylethylamine (DIPEA)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 100°C (microwave, 300 W)

-

Time: 15 minutes

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Classical Synthesis | High enantiopurity, simple steps | Low scalability | Lab-scale |

| SPPS | Scalable, automated | High resin cost | Pilot-scale |

| Catalytic Asymmetric | No chiral precursors needed | Expensive catalysts | Industrial |

| Enzymatic Resolution | Eco-friendly | Low yield | Lab-scale |

| Microwave-Assisted | Rapid synthesis | Specialized equipment required | Lab-scale |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 1-benzoylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-methyl 1-benzoylpyrrolidine-2-carboxylate, a chemical compound with the molecular formula , has various applications, particularly in scientific research and pharmaceutical development .

Scientific Research Applications

- (R)-Methyl 1-benzoylpyrrolidine-2-carboxylate : This compound is referenced by its PubChem CID 1549604 and has potential applications in the synthesis of other compounds .

- Enzyme Mechanisms and Metabolic Pathways : (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride can be used as a tool to study enzyme mechanisms and metabolic pathways.

Pharmaceutical Development

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride, with its unique structure, may lead to novel drug candidates targeting specific biological pathways. Compounds with structural similarity have exhibited several biological activities:

- Antioxidant Activity : They can neutralize free radicals, contributing to their therapeutic potential.

- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against various pathogens, making them candidates for antibiotic development.

- Cytotoxicity : Some studies suggest that compounds with this structural framework may induce apoptosis in cancer cells, highlighting their potential in oncology.

Prolyl Oligopeptidase Inhibitors

Mechanism of Action

The mechanism of action of (S)-methyl 1-benzoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For instance, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites.

Comparison with Similar Compounds

Key Structural Features

The table below summarizes structural and functional differences between (S)-methyl 1-benzoylpyrrolidine-2-carboxylate and related pyrrolidine derivatives:

Functional Group Impact on Properties

- Benzoyl vs. Tosyloxy Groups : The benzoyl group in this compound enhances π-π stacking interactions, improving chiral discrimination in enantioselective assays . In contrast, the tosyloxy group in (2S,4R)-methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate introduces bulkiness and sulfonic acid reactivity, making it suitable for nucleophilic substitution reactions .

- Hydroxymethyl vs. Methyl Ester : Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate lacks the ester’s electron-withdrawing effect, increasing hydrophilicity and altering metabolic stability compared to the methyl ester derivative .

Biological Activity

(S)-Methyl 1-benzoylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a benzoyl group, and a carboxylate moiety. The stereochemistry at the 2-position is crucial for its biological interactions. Its molecular formula is CHNO, with a molecular weight of approximately 203.24 g/mol.

Biological Activities

Research has highlighted several key biological activities associated with this compound and its analogs:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant ability to neutralize free radicals, suggesting therapeutic potential in oxidative stress-related diseases.

- Antimicrobial Properties : Certain derivatives exhibit efficacy against various pathogens, indicating potential applications in antibiotic development.

- Cytotoxicity : Studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential role in oncology.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes, which could be beneficial in treating conditions related to enzyme overactivity.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with active sites, while the pyrrolidine ring enhances binding affinity and specificity.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Properties : A study demonstrated that derivatives of this compound showed significant antioxidant activity, which was measured using DPPH radical scavenging assays. The results indicated a concentration-dependent effect, with higher concentrations leading to increased scavenging ability.

- Antimicrobial Efficacy : In another study, this compound was tested against various bacterial strains. The compound exhibited moderate to high inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics.

- Cytotoxicity in Cancer Cells : A case study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced cell death through apoptosis, making it a candidate for further development in cancer therapy.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring, benzoyl group | Antioxidant, antimicrobial, cytotoxic |

| (S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate | Amino group addition | Enhanced cytotoxicity |

| Methyl 3-amino-1-benzoylpyrrolidine-2-carboxylate | Lacks the 4-position substitution | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-methyl 1-benzoylpyrrolidine-2-carboxylate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliary-mediated reactions or asymmetric catalysis. For pyrrolidine derivatives, a common approach is the use of (S)-proline-derived intermediates or enzymatic resolution. For example, esterification under inert conditions (e.g., nitrogen atmosphere) with coupling agents like DCC/DMAP can preserve stereochemical integrity. Reaction optimization should include monitoring via chiral HPLC (e.g., using a Chiralpak® column) to confirm enantiomeric excess (>98%) .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:

Crystal Growth : Use slow evaporation from a non-polar solvent (e.g., hexane/ethyl acetate).

Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Use SHELXT for initial phase estimation .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen positions are geometrically idealized.

- Visualization tools like ORTEP-3 can generate thermal ellipsoid plots to assess disorder or thermal motion .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters quantify the conformational flexibility of the pyrrolidine ring in this compound?

- Methodological Answer :

-

Coordinate System : Define the mean plane of the ring using a least-squares fit of atomic positions.

-

Amplitude (q) and Phase (φ) : Calculate using the formula:

where $ z_j $ are displacements from the mean plane, and $ \theta_j = 2\pi m(j-1)/N $ for a 5-membered ring (m=2) <span data-key="49" class="reference-num" data-pages="undefined">3</span>.- Application : Compare q and φ values across crystal structures to identify dominant puckering modes (e.g., envelope vs. twist).

Q. How can discrepancies in crystallographic data (e.g., bond length variations) be resolved during refinement?

- Methodological Answer :

- Data Contradictions : If bond lengths deviate >3σ from expected values (e.g., C-N vs. C-O), check for:

- Disorder : Split occupancy refinement in SHELXL.

- Thermal Motion : Apply constraints to anisotropic displacement parameters.

- Validation Tools : Use PLATON’s ADDSYM to detect missed symmetry or twinning .

- Cross-Validation : Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

- Data Contradictions : If bond lengths deviate >3σ from expected values (e.g., C-N vs. C-O), check for:

Q. What strategies optimize the reaction yield of this compound under kinetic vs. thermodynamic control?

- Methodological Answer :

- Kinetic Control : Use low temperatures (−78°C) and bulky bases (e.g., LDA) to favor faster-forming intermediates. Monitor via in-situ IR for reaction quenching.

- Thermodynamic Control : Prolonged heating (reflux in toluene) promotes equilibration to the more stable diastereomer.

- Yield Analysis : Compare isolated yields under both conditions; typical yields range 65–85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.